molecular formula C11H15NO2 B13138064 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine

1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine

Katalognummer: B13138064
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: LEAKOHHBRJLAMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is an organic compound featuring a benzodioxole ring attached to a butanamine chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Butanamine Chain: The benzodioxole ring is then subjected to a Friedel-Crafts alkylation reaction with a suitable butanamine precursor, such as 1-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon under hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Amides or other substituted products.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway.

Vergleich Mit ähnlichen Verbindungen

    1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine: Similar structure but with the benzodioxole ring attached at a different position.

    1-(Benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine: Features a dimethylated amine group.

Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific attachment of the butanamine chain to the benzodioxole ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

1-(1,3-benzodioxol-4-yl)butan-1-amine

InChI

InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3

InChI-Schlüssel

LEAKOHHBRJLAMI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=C2C(=CC=C1)OCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.